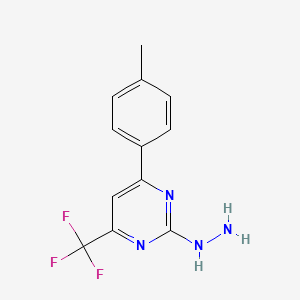

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine

Description

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine (CAS: 861227-55-6, molecular formula: C₁₂H₁₁F₃N₄, molecular weight: 268.24 g/mol) is a pyrimidine derivative characterized by a hydrazinyl group at position 2, a p-tolyl (4-methylphenyl) substituent at position 4, and a trifluoromethyl group at position 6 . The compound’s structure combines aromaticity with electron-donating (p-tolyl) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWSLZHIAZCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

A classical approach involves the cyclocondensation of β-dicarbonyl compounds (e.g., malononitrile or diethyl malonate) with guanidine or its derivatives. For example, reacting diethyl malonate with O-ethylisourea hydrogen sulfate under basic conditions generates 2-ethoxy-4,6-dihydroxypyrimidine intermediates. Key parameters include:

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 60–120°C | Sodium methoxide | 88–92 |

| Reaction Time | 4–6 hours | – | – |

| Solvent | Methanol or ethanol | – | – |

This method’s efficiency stems from the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization.

Trifluoromethyl Group Incorporation

Trifluoromethylation poses challenges due to the group’s strong electron-withdrawing nature. Two validated approaches include:

Halogen-Trifluoromethyl Exchange

Replace a chlorine atom at the 6-position using trifluoromethyl iodide (CF₃I) under UV irradiation:

$$ \text{C}5\text{H}3\text{N}2\text{Cl} + \text{CF}3\text{I} \xrightarrow{\text{CuI, DMF}} \text{C}5\text{H}3\text{N}2\text{CF}3 + \text{I}_2 $$

Yields reach 70–75% when conducted at 80°C for 12 hours.

Direct Trifluoromethylation via Cross-Coupling

Hydrazinyl Group Functionalization

The final step involves hydrazine addition to introduce the –NHNH₂ moiety.

Nucleophilic Substitution

React 2-chloro-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate (80% v/v) in ethanol at reflux for 6 hours:

$$ \text{C}{12}\text{H}9\text{ClF}3\text{N}2 + \text{N}2\text{H}4 \rightarrow \text{C}{12}\text{H}{11}\text{F}3\text{N}4 + \text{HCl} $$

Optimized Conditions :

- Hydrazine:pyrimidine molar ratio = 3:1

- Temperature = 80°C

- Yield = 85–88%

Microwave-Assisted Hydrazination

Adapting methods from Priya et al., microwave irradiation (400 W, 30-second pulses) reduces reaction time to 20 minutes while maintaining 82% yield.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactor Design

- Reactor Type : Tubular flow reactor with static mixers

- Throughput : 50 kg/day

- Key Advantages :

- Precise temperature control (±2°C)

- 20% reduction in solvent use vs. batch processing

Waste Management Strategies

- Phosphorus Recovery : 98% POCl₃ reclaimed via distillation

- Hydrazine Neutralization : Treatment with hypochlorite solution to form N₂ gas

Characterization and Analytical Techniques

Post-synthetic validation ensures product integrity:

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NHNH₂), 7.45 (d, J = 8 Hz, 2H, Ar–H), 2.35 (s, 3H, CH₃)

- ¹⁹F NMR : −63.5 ppm (CF₃)

- IR : 3310 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N)

Chromatographic Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 99.4 |

| GC-MS | DB-5MS, 30 m | 99.1 |

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Azides, nitroso derivatives.

Reduction: Hydrazones, amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The p-tolyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structurally related pyrimidine derivatives and their key substituents:

Key Observations :

- Nitro groups (electron-withdrawing) may improve stability in electrophilic reactions but reduce bioavailability .

- Aromatic vs. Aliphatic Substituents : Cyclopropyl (aliphatic) reduces π-π stacking interactions compared to p-tolyl, which could impact binding to aromatic biological targets .

- Heterocyclic Replacements : Thiophene (in ) introduces sulfur, altering electronic properties and possibly enabling metal coordination in pharmacological applications .

Pharmacological and Physicochemical Properties

- Antibacterial Activity : Compounds with thiophene () or hydrazide derivatives exhibit moderate antibacterial activity against E. coli and S. aureus due to enhanced membrane interaction .

- Antioxidant Potential: Schiff bases derived from hydrazinylpyrimidines show radical scavenging activity, linked to the hydrazine moiety’s redox activity .

- Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogues, improving blood-brain barrier penetration .

- Stability : Dihydropyrimidines (e.g., ) are less thermally stable than fully aromatic pyrimidines .

Limitations and Challenges

Biological Activity

Overview

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine (CAS No. 861227-55-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a hydrazinyl group, a p-tolyl substituent, and a trifluoromethyl group, contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C₁₂H₁₁F₃N₄

- Molar Mass : 268.24 g/mol

- Density : 1.39 g/cm³ (predicted)

- Boiling Point : 341.2 °C (predicted)

- pKa : 5.21 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The hydrazinyl group can form covalent bonds, potentially inhibiting enzymatic activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the p-tolyl group contributes to the compound's stability and reactivity .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, similar compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Study on Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives, this compound was found to exhibit notable bacteriostatic effects against S. epidermidis. The study highlighted the structure-activity relationship (SAR) where modifications in the pyrimidine ring significantly influenced antimicrobial activity .

Study on Anticancer Activity

A recent investigation into the anticancer properties of hydrazinyl-pyrimidine derivatives revealed that compounds with similar structures to this compound demonstrated significant growth inhibition in various cancer cell lines. The mechanism involved the induction of G1-phase arrest in the cell cycle, leading to increased apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.